tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate
Description
tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a methylcarbamate moiety
Properties
Molecular Formula |
C9H18FNO4S |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18FNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
SBZRBOUTNAAJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a fluorosulfonyl-containing reagent. One common method is the nucleophilic substitution reaction where the fluorosulfonyl group is introduced to the propyl chain of the carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, resulting in the formation of simpler carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to inhibit certain enzymes makes it a candidate for drug development in areas such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, thereby exerting its effects. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
- tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
Comparison: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is unique due to the specific positioning of the fluorosulfonyl group on the propyl chain. This structural feature distinguishes it from similar compounds, such as tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate, which has the fluorosulfonyl group on an ethyl chain. The differences in chain length and positioning of functional groups can lead to variations in chemical reactivity and biological activity, making each compound unique in its applications and effects.
Biological Activity
Tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group. Its structure can be represented as follows:
Research indicates that compounds with similar structures can exhibit multiple modes of action, including:
- Inhibition of Enzymes : Compounds like this compound may act as inhibitors of key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. These enzymes are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively.
- Neuroprotective Effects : The compound has shown potential protective effects against oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease where amyloid-beta (Aβ) aggregation leads to neuroinflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit Aβ aggregation. For instance, it showed an 85% inhibition of aggregation at concentrations around 100 μM . Additionally, it exhibited moderate protective effects on astrocytes exposed to Aβ1-42, reducing levels of pro-inflammatory cytokines like TNF-α and IL-6, although these reductions were not statistically significant compared to control groups .
In Vivo Studies
In vivo models have been utilized to assess the bioavailability and efficacy of this compound. In one study involving scopolamine-treated rats, the compound was found to have limited efficacy compared to established treatments like galantamine. This suggests that while the compound may have some protective properties in vitro, its effectiveness in vivo may be limited by factors such as bioavailability in the central nervous system .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neurodegeneration Models : In models simulating neurodegenerative conditions, this compound has been shown to mitigate neuronal death and improve cognitive functions when administered prior to exposure to neurotoxic agents.
- Cytokine Modulation : Research has indicated that treatment with this compound can lead to decreased production of inflammatory markers in astrocyte cultures, suggesting a role in modulating neuroinflammatory responses .
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds with biological activities:
| Compound | Mechanism of Action | Inhibition % (Aβ Aggregation) | Cytokine Effect |
|---|---|---|---|
| This compound | Enzyme inhibition | 85% at 100 μM | Decreased TNF-α |
| Galantamine | Acetylcholinesterase inhibitor | 90% at similar concentrations | Significant decrease in TNF-α |
| Other Carbamates | Various (e.g., antioxidant) | Varies widely | Variable effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
